molecular formula C6H7NS B083550 2-Isopropenylthiazole CAS No. 13816-04-1

2-Isopropenylthiazole

Cat. No.: B083550
CAS No.: 13816-04-1
M. Wt: 125.19 g/mol
InChI Key: UDPXHYZDXKTGLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropenylthiazole is a heterocyclic organic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the isopropenyl group attached to the thiazole ring enhances its reactivity and makes it a valuable intermediate in synthetic chemistry.

Mechanism of Action

Target of Action

2-Isopropenylthiazole, a derivative of thiazole, has been found to exhibit significant biological activity . Thiazole derivatives have been reported to show significant antibacterial activity against various bacteria and pathogens . .

Mode of Action

It is known that thiazole derivatives exhibit significant antibacterial activity . The mode of action of similar compounds has been validated by cross-resistance, molecular biology, and molecular docking studies .

Biochemical Pathways

Thiazoles, including this compound, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . .

Pharmacokinetics

Pharmacokinetic modeling is a tool that helps drug developers, clinicians, and health care professionals in general to understand and/or predict the time-course of a drug within the body (and/or specific body compartments), and to make informed decisions related to the dosing scheme to maximize the efficacy and minimize adverse drug reactions .

Result of Action

Thiazole derivatives have been found to exhibit significant biological activities, including antibacterial, anticancer, anti-tuberculous, antioxidant, and anti-inflammatory activities .

Action Environment

It is known that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, the ph of the environment, temperature, and the presence of specific enzymes or proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropenylthiazole can be synthesized through several methods. One common approach involves the reaction of thioamides with α-haloketones under basic conditions. This method typically requires the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as palladium-catalyzed cross-coupling reactions, can also be employed to streamline the synthesis and reduce the formation of by-products. The use of advanced purification techniques, including distillation and chromatography, ensures the isolation of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropenylthiazole undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with halogenation and alkylation being typical examples.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogens (chlorine, bromine), alkyl halides, Lewis acids.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidines.

    Substitution: Halogenated thiazoles, alkylated thiazoles.

Scientific Research Applications

2-Isopropenylthiazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.

    Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials.

Comparison with Similar Compounds

2-Isopropenylthiazole can be compared with other thiazole derivatives, such as:

    2-Methylthiazole: Similar in structure but lacks the isopropenyl group, resulting in different reactivity and applications.

    2-Phenylthiazole: Contains a phenyl group instead of an isopropenyl group, leading to variations in its chemical behavior and biological activity.

    2-Aminothiazole: Features an amino group, making it more suitable for applications in medicinal chemistry as a precursor to various pharmaceuticals.

The uniqueness of this compound lies in its isopropenyl group, which enhances its reactivity and broadens its range of applications compared to other thiazole derivatives.

Properties

IUPAC Name

2-prop-1-en-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c1-5(2)6-7-3-4-8-6/h3-4H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPXHYZDXKTGLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342281
Record name 2-Isopropenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13816-04-1
Record name 2-Isopropenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropenylthiazole
Reactant of Route 2
Reactant of Route 2
2-Isopropenylthiazole
Reactant of Route 3
Reactant of Route 3
2-Isopropenylthiazole
Reactant of Route 4
Reactant of Route 4
2-Isopropenylthiazole
Reactant of Route 5
2-Isopropenylthiazole
Reactant of Route 6
Reactant of Route 6
2-Isopropenylthiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.